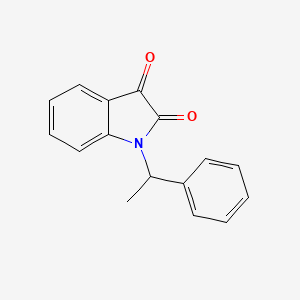

1H-Indole-2,3-dione, 1-(1-phenylethyl)-

Description

Historical Context and Evolution of 1H-Indole-2,3-dione Chemistry

The history of 1H-Indole-2,3-dione, or isatin (B1672199), dates back to 1840 when it was first synthesized by Otto Linné Erdmann and Auguste Laurent through the oxidation of the indigo (B80030) dye using nitric and chromic acids. nih.govwikipedia.org This discovery laid the foundation for a new chapter in heterocyclic chemistry. Initially, the focus was on understanding its fundamental properties and reactions. Over the decades, the evolution of synthetic methodologies, such as the Sandmeyer, Stolle, and Gassman syntheses, provided more efficient routes to isatin and its substituted analogs, paving the way for broader investigations. wikipedia.orgnih.gov

The chemistry of isatin truly began to flourish with the exploration of its derivatives. Researchers found that the isatin scaffold could be readily functionalized at various positions, leading to compounds with diverse properties. The development of N-substituted isatins marked a significant milestone, as modifications at the nitrogen atom were found to profoundly influence the molecule's biological activity. nih.gov This realization shifted the focus from isatin as a mere chemical curiosity to a valuable building block in the design of new therapeutic agents. The discovery that isatin is an endogenous compound found in mammalian tissues and fluids further fueled interest in its physiological roles and pharmacological potential. researchgate.net

Fundamental Structural Characteristics of the 1H-Indole-2,3-dione Scaffold and its N-Substituted Analogs

The 1H-Indole-2,3-dione scaffold is a bicyclic system comprising a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring containing two carbonyl groups at positions 2 and 3. researchgate.net This arrangement results in a planar structure with a unique electronic distribution. The six-membered ring exhibits aromatic character, while the five-membered ring possesses an anti-aromatic nature. researchgate.net The presence of the vicinal dicarbonyl groups makes the C3-carbonyl highly electrophilic and susceptible to nucleophilic attack, a key feature in many of its chemical reactions.

Table 1: Physicochemical Properties of 1H-Indole-2,3-dione and a Related N-Substituted Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Indole-2,3-dione (Isatin) | C₈H₅NO₂ | 147.13 |

| 1-(2-phenylethyl)-1H-indole-2,3-dione | C₁₆H₁₃NO₂ | 251.28 |

Role of the 1H-Indole-2,3-dione Nucleus as a Privileged Structure in Contemporary Chemical Research

In the realm of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 1H-Indole-2,3-dione nucleus is widely recognized as such a scaffold. scispace.com Its ability to serve as a versatile template for the design of a wide array of bioactive compounds has cemented its importance in modern drug discovery.

The isatin core can be seen in numerous compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govcalstate.edunih.gov This versatility stems from the specific arrangement of its functional groups, which allows for various types of interactions with biological macromolecules, such as hydrogen bonding, hydrophobic interactions, and pi-stacking. The ease of synthesis and the ability to introduce diverse substituents at multiple positions further enhance its appeal as a privileged structure. The N-substitution, in particular, allows for the fine-tuning of the molecule's properties to achieve desired biological effects. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

125941-72-2 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

1-(1-phenylethyl)indole-2,3-dione |

InChI |

InChI=1S/C16H13NO2/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)15(18)16(17)19/h2-11H,1H3 |

InChI Key |

UBEPPALAFUEXBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3C(=O)C2=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1h Indole 2,3 Dione, 1 1 Phenylethyl

Transformations of the 1H-Indole-2,3-dione Core

The isatin (B1672199) (1H-indole-2,3-dione) moiety is a privileged scaffold in organic synthesis due to its fused aromatic and pseudo-aromatic rings containing two carbonyl groups at positions C2 and C3. nih.govresearchgate.net These features allow for a multitude of chemical transformations, including additions, condensations, and redox reactions. nih.govwikipedia.org

Nucleophilic Additions to the C2 and C3 Carbonyl Centers

The isatin core possesses two carbonyl groups, with the C3-ketone exhibiting significantly higher electrophilicity compared to the C2-amide carbonyl. This selectivity dictates the course of most nucleophilic addition reactions, which overwhelmingly occur at the C3 position. wikipedia.org

The reaction of N-substituted isatins with organometallic reagents, such as Grignard and organolithium reagents, proceeds via nucleophilic attack at the C3-carbonyl to yield tertiary 3-hydroxy-2-oxindole derivatives. Similarly, Reformatsky reactions with zinc enolates of α-haloesters and additions of terminal ynamides provide access to highly functionalized oxindole (B195798) scaffolds. nih.gov Phosphine-catalyzed addition reactions involving allenoates have also been developed, leading to complex oxindole derivatives. researchgate.net

These additions are crucial for constructing molecules with a tetrasubstituted chiral center at the C3 position, which is a common motif in various natural products and bioactive compounds. nih.govnih.gov

Table 1: Examples of Nucleophilic Addition Reactions on the Isatin Core

| Reaction Type | Nucleophile | Product Class | Reference |

|---|---|---|---|

| Organometallic Addition | Grignard Reagents (R-MgX) | 3-Alkyl-3-hydroxyindolin-2-ones | wikipedia.org |

| Ynamide Addition | Terminal Ynamides | 3-(Aminoethynyl)-3-hydroxyindolin-2-ones | nih.gov |

| Aldol Reaction | Ketone Enolates | 3-(2-Oxoalkyl)-3-hydroxyindolin-2-ones | nih.gov |

Condensation Reactions for Schiff Base and Mannich Base Formation

The highly reactive C3-carbonyl group of 1-(1-phenylethyl)isatin is prone to condensation reactions with primary amines and related compounds. The reaction with primary aromatic or aliphatic amines, typically catalyzed by a small amount of acid, selectively yields Schiff bases (imines) at the C3 position. sphinxsai.comnih.govresearchgate.net These isatin-Schiff bases are versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Mannich reactions represent another important class of condensation reactions for isatins that possess an acidic N-H proton. ijpsonline.com However, for N-substituted derivatives like 1-(1-phenylethyl)isatin, this pathway is blocked. Instead, Mannich bases can be formed from the Schiff bases derived from isatin. The imine nitrogen can react with formaldehyde (B43269) and a secondary amine to afford N-Mannich bases. science.govmdpi.com These reactions expand the structural diversity of isatin derivatives, which is valuable in medicinal chemistry. ijpsonline.comnih.gov

Table 2: Key Condensation Reactions of the Isatin C3-Carbonyl

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Primary Amines (R-NH₂) | 3-Iminoindolin-2-ones | sphinxsai.comnih.gov |

Oxidative and Reductive Transformations of the Isatin Ring System

The isatin ring can undergo both oxidative and reductive transformations. Oxidation of the isatin core, for instance with hydrogen peroxide or chromic acid, can lead to the cleavage of the C2-C3 bond, resulting in the formation of isatoic anhydride (B1165640) derivatives. nih.govwikipedia.org This ring-opening reaction provides a pathway to substituted anthranilic acid derivatives.

Conversely, the reduction of the isatin moiety can be controlled to selectively target one or both carbonyl groups. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can reduce the C3-ketone to a hydroxyl group, yielding 3-hydroxy-2-oxindoles. More forceful reduction conditions can lead to the reduction of both carbonyls or even the entire heterocyclic ring. These reductive processes are fundamental for converting isatins into other important heterocyclic structures like oxindoles and indoles.

Ring expansion reactions are also a known transformation for isatins. The electrophilic C3 carbon can facilitate rearrangements that expand the five-membered ring into a six-membered quinoline (B57606) system, often under acidic conditions with specific reagents. nih.govrsc.orgresearchgate.net

Functionalization and Modification of the 1-(1-phenylethyl) Side Chain

While the chemistry of the isatin nucleus is well-documented, specific studies on the derivatization of the 1-(1-phenylethyl) side chain are not widely reported in the literature. The reactivity of this substituent can be inferred from the general principles of organic chemistry.

Reactions on the Phenyl Ring of the 1-(1-phenylethyl) Substituent

The pendant phenyl ring on the side chain is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the reactivity of this ring is influenced by the electron-withdrawing nature of the attached isatin core. The isatin moiety, particularly the C2-amide carbonyl, deactivates the N-substituent, which in turn would deactivate the pendant phenyl ring towards electrophilic attack. Consequently, harsher reaction conditions would likely be required for substitution compared to an unsubstituted phenylethyl group. The substitution would be expected to occur primarily at the ortho and para positions of the phenyl ring, as directed by the ethyl group, although steric hindrance might disfavor the ortho position.

Derivatization of the Ethyl Linker

The ethyl linker possesses a benzylic hydrogen atom at the carbon attached to both the isatin nitrogen and the phenyl ring. This position is activated towards radical reactions, such as radical halogenation with reagents like N-bromosuccinimide (NBS). This would provide a handle for further nucleophilic substitution reactions. Additionally, the acidity of this benzylic proton could potentially be exploited for deprotonation with a strong base, followed by reaction with an electrophile, although the electron-withdrawing isatin ring might complicate this reactivity. To date, specific examples of such derivatizations on 1-(1-phenylethyl)isatin have not been prominently featured in scientific literature.

Ring Expansion and Rearrangement Reactions Involving the Isatin Scaffold

The isatin scaffold, characterized by its 1H-indole-2,3-dione core, is a versatile precursor in synthetic organic chemistry, amenable to a variety of chemical transformations. Ring expansion and rearrangement reactions, in particular, represent powerful strategies for converting the five-membered pyrrolidinone ring of the isatin core into larger, more complex heterocyclic systems. While the general reactivity of N-substituted isatins in these reactions is well-documented, specific studies detailing the participation of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- are not extensively covered in the available literature. However, the established reaction pathways for analogous N-substituted isatins provide a strong predictive framework for its behavior. These reactions typically exploit the reactivity of the C3-carbonyl group, leading to the formation of six-membered rings such as quinolines and quinazolinones, or involve cycloaddition reactions to form intricate spirocyclic systems.

One of the most classic ring expansion reactions of the isatin scaffold is the Pfitzinger reaction, which synthesizes substituted quinoline-4-carboxylic acids. wikipedia.orgijsr.netresearchgate.net This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgijsr.net The mechanism proceeds via the base-catalyzed opening of the isatin lactam ring to form an intermediate isatinic acid, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org Although specific examples utilizing 1-(1-phenylethyl)isatin are not detailed in the surveyed literature, its N-substitution would be expected to remain intact throughout the transformation, yielding a corresponding N-(1-phenylethyl)quinolinium inner salt, which upon acidification would lead to the respective quinoline derivative.

Another significant class of transformations involves rearrangements to form spirooxindoles, which are compounds where the C3 position of the oxindole core is part of a second ring system. juniperpublishers.comnih.govresearchgate.net These are often synthesized via multicomponent reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. nih.govresearchgate.net The azomethine ylide is typically generated in situ from the isatin derivative and an amino acid. The N-substituent on the isatin, such as the 1-phenylethyl group, plays a crucial role in influencing the stereochemical outcome and reactivity of these cycloadditions.

More contemporary methods have explored metal-catalyzed or mediated ring expansions. For instance, scandium-catalyzed reactions of isatin derivatives with trimethylsilyldiazomethane (B103560) have been shown to produce quinolin-2-one derivatives through a regioselective methylene (B1212753) group insertion. chemistryviews.org Other novel strategies involve reactions with in situ generated α-aryldiazomethanes to construct viridicatin (B94306) alkaloids, which are 4-hydroxy-2-quinolinone derivatives. organic-chemistry.org These reactions highlight the ongoing development of methodologies to expand the isatin core into diverse and biologically relevant scaffolds. nih.govresearchgate.net

An oxidative expansion mechanism has also been reported for imines derived from isatin and phenylethylamine, which, in the presence of an oxidizing agent, can rearrange to form 3-phenethylquinazoline-2,4(1H,3H)-dione. ias.ac.in This reaction involves an expansion of the five-membered ring to a six-membered quinazoline (B50416) ring system.

While detailed research findings and data tables for the specific reactions of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- are not available in the provided search results, the general reactivity patterns of N-substituted isatins in ring expansion and rearrangement reactions are summarized below.

Table 1: General Ring Expansion and Rearrangement Reactions of the Isatin Scaffold

| Reaction Type | Reactants | Product Class | General Conditions |

|---|---|---|---|

| Pfitzinger Reaction | Isatin derivative, Carbonyl compound | Quinoline-4-carboxylic acid | Basic (e.g., KOH, NaOH) wikipedia.orgsciencemadness.org |

| 1,3-Dipolar Cycloaddition | Isatin derivative, Amino acid, Dipolarophile | Spiropyrrolidine oxindole | Thermal or microwave conditions nih.govnih.gov |

| Methylene Insertion | Isatin derivative, Trimethylsilyldiazomethane | Quinolin-2-one | Sc(OTf)₃ catalyst chemistryviews.org |

| Reaction with Diazomethanes | Isatin derivative, α-Aryldiazomethane | 4-Hydroxy-2-quinolinone | Basic (K₂CO₃), Metal-free organic-chemistry.org |

| Oxidative Expansion | Isatin-derived imine, Oxidizing agent | Quinazoline-2,4-dione | H₂O₂ or NaBH₄/O₂ ias.ac.in |

This table represents the general reactivity of the isatin scaffold; specific data for 1H-Indole-2,3-dione, 1-(1-phenylethyl)- was not found in the search results.

Spectroscopic Characterization and Structural Elucidation of 1h Indole 2,3 Dione, 1 1 Phenylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling

A ¹H NMR spectrum of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- would be expected to show distinct signals corresponding to the protons of the isatin (B1672199) core and the 1-phenylethyl substituent.

Isatin Core Protons: The four aromatic protons on the benzo-fused ring of the isatin moiety would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities would be influenced by the electronic effects of the dione (B5365651) functionality. The proton adjacent to the nitrogen-bearing carbon (at position 7) and the proton adjacent to the carbonyl group (at position 4) would likely be the most deshielded. Spin-spin coupling between adjacent protons would result in doublet, triplet, or doublet of doublets patterns, which would be instrumental in assigning each proton to its specific position on the aromatic ring.

1-Phenylethyl Substituent Protons:

Methine Proton (-CH-): The single proton on the benzylic carbon, directly attached to the isatin nitrogen, would be expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent nitrogen and phenyl group.

Methyl Protons (-CH₃): The three protons of the methyl group would likely appear as a doublet, coupled to the methine proton. This signal would be found in the upfield region of the spectrum.

Phenyl Protons (-C₆H₅): The five protons of the phenyl ring would typically resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm. The signals may overlap, but could potentially be resolved to show ortho, meta, and para proton environments.

Interactive Data Table: Predicted ¹H NMR Data (Note: This table is a representation of expected data and is not based on experimental results.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isatin H-4 | Downfield | d or dd | |

| Isatin H-5 | Mid-aromatic | t or td | |

| Isatin H-6 | Mid-aromatic | t or td | |

| Isatin H-7 | Downfield | d or dd | |

| -CH- (methine) | Downfield | q | |

| -CH₃ (methyl) | Upfield | d | |

| Phenyl H (ortho) | Aromatic | m | |

| Phenyl H (meta) | Aromatic | m |

Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Isatin Core Carbons: The two carbonyl carbons (C2 and C3) would be the most downfield signals, typically appearing above δ 160 ppm. The aromatic carbons of the isatin core would resonate in the range of approximately δ 110 to 150 ppm.

1-Phenylethyl Substituent Carbons: The benzylic carbon (-CH-) would be found at a characteristic chemical shift, influenced by the attached nitrogen and phenyl group. The methyl carbon (-CH₃) would be the most upfield signal. The carbons of the phenyl ring would appear in the aromatic region, with the ipso-carbon (the carbon attached to the ethyl group) having a distinct chemical shift.

Interactive Data Table: Predicted ¹³C NMR Data (Note: This table is a representation of expected data and is not based on experimental results.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (carbonyl) | > 160 |

| C3 (carbonyl) | > 160 |

| Isatin Aromatic Carbons | 110 - 150 |

| -CH- (methine) | 50 - 60 |

| -CH₃ (methyl) | 15 - 25 |

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the isatin aromatic ring and the ethyl group of the substituent.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the 1-phenylethyl group to the nitrogen atom of the isatin ring and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which could be used to determine the preferred conformation of the 1-phenylethyl substituent relative to the isatin core.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The IR spectrum of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- would be dominated by the strong absorptions of the carbonyl groups.

C=O Stretching: The two carbonyl groups of the dione system would exhibit strong absorption bands in the region of 1700-1760 cm⁻¹. The exact positions would depend on the electronic environment and potential coupling between the two carbonyls.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings (isatin core and phenyl substituent) would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond would be expected in the fingerprint region.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group would appear just below 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands (Note: This table is a representation of expected data and is not based on experimental results.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (dione) | 1700 - 1760 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-H (aromatic) | > 3000 | Medium to Weak |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The symmetric stretching of the aromatic rings would be expected to produce strong signals in the Raman spectrum.

The C=O stretching vibrations would also be observable, though their intensity might differ from the IR spectrum.

The Raman spectrum would provide a unique "fingerprint" for the molecule, which could be used for identification purposes if a reference spectrum were available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. The analysis of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- by various mass spectrometric methods is detailed below.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. In positive ion mode, ESI-MS analysis of N-substituted isatin derivatives typically reveals the presence of the protonated molecular ion ([M+H]⁺) and often adducts with sodium ([M+Na]⁺) or other cations present in the solvent system. koreascience.krscispace.com

For 1H-Indole-2,3-dione, 1-(1-phenylethyl)-, which has a molecular formula of C₁₆H₁₃NO₂ and a molecular weight of approximately 251.28 g/mol , the expected ions in the ESI-MS spectrum are summarized in the table below. nih.gov The detection of these characteristic ions allows for the initial confirmation of the compound's molecular weight.

| Ion Species | Formula | Calculated m/z |

| Protonated Molecule | [C₁₆H₁₃NO₂ + H]⁺ | ~252.10 |

| Sodium Adduct | [C₁₆H₁₃NO₂ + Na]⁺ | ~274.08 |

| Potassium Adduct | [C₁₆H₁₃NO₂ + K]⁺ | ~290.06 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's m/z value, which can be used to determine its elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized compound. The theoretical monoisotopic mass of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- is calculated from the sum of the exact masses of its constituent isotopes. nih.gov

The experimental determination of the exact mass via HRMS, typically with an error of less than 5 ppm, serves as unequivocal proof of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Theoretical Exact Mass | 251.094628657 Da |

| Expected [M+H]⁺ Ion | 252.10190 Da |

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, providing valuable insights into the molecule's structure. The fragmentation pattern of N-substituted isatins is well-characterized and typically involves cleavages at the bond connecting the substituent to the isatin nitrogen. scispace.comresearchgate.net

For 1H-Indole-2,3-dione, 1-(1-phenylethyl)-, the protonated molecular ion ([M+H]⁺, m/z ≈ 252.1) is expected to undergo collision-induced dissociation (CID) to yield several diagnostic fragment ions. The primary fragmentation pathway involves the cleavage of the N-C bond of the phenylethyl group. This can result in two main fragmentation routes:

Formation of the 1-phenylethyl cation : This pathway generates a stable secondary carbocation at m/z 105.1, corresponding to the [C₈H₉]⁺ fragment. The remaining neutral fragment would be the isatin molecule.

Formation of the protonated isatin core : This route involves the loss of a neutral styrene (B11656) molecule (C₈H₈) via a charge-remote fragmentation, leading to the formation of the protonated isatin ion at m/z 148.1. This ion can subsequently lose a molecule of carbon monoxide (CO) to produce a characteristic fragment at m/z 120.1. scispace.com

These fragmentation pathways are illustrated in the table below. The observation of these specific fragments provides strong evidence for the presence of both the isatin core and the 1-phenylethyl substituent.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Formula |

| 252.1 | 148.1 | C₈H₈ (Styrene) | [C₈H₆NO₂]⁺ |

| 252.1 | 105.1 | C₈H₅NO₂ (Isatin) | [C₈H₉]⁺ |

| 148.1 | 120.1 | CO (Carbon Monoxide) | [C₇H₆NO]⁺ |

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous elucidation of molecular geometry, conformation, and the various intermolecular interactions that govern the crystal packing.

A search of the current chemical and crystallographic literature did not yield a publicly available single-crystal X-ray structure for 1H-Indole-2,3-dione, 1-(1-phenylethyl)-. Therefore, a detailed experimental analysis of its solid-state geometry, including specific bond lengths, bond angles, and torsional angles, cannot be presented at this time. Such an analysis would require the successful growth of a single crystal of the compound suitable for diffraction studies.

Without an experimentally determined crystal structure, a definitive analysis of the crystal packing and specific intermolecular interactions for 1H-Indole-2,3-dione, 1-(1-phenylethyl)- is not possible. A theoretical assessment would suggest that potential interactions could include weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms of the isatin core and various C-H donors, as well as π-stacking interactions between the aromatic rings of the isatin system and the phenylethyl substituent. nih.govresearchgate.net However, confirmation and detailed characterization of these interactions await experimental crystallographic analysis.

Computational and Theoretical Studies on 1h Indole 2,3 Dione, 1 1 Phenylethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on molecular structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic properties of isatin (B1672199) and its derivatives. uokerbala.edu.iqmdpi.comresearchgate.netuokerbala.edu.iqresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. For 1H-Indole-2,3-dione, 1-(1-phenylethyl)-, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(2d,2p), can elucidate its electronic structure and predict its reactivity. uokerbala.edu.iquokerbala.edu.iq

Key electronic properties and reactivity descriptors that can be calculated for 1H-Indole-2,3-dione, 1-(1-phenylethyl)- using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. uokerbala.edu.iq

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Illustrative Value for an Isatin Derivative |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy (propensity to donate electrons) | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy (propensity to accept electrons) | -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (indicator of chemical stability) | 4.0 eV |

| Dipole Moment | Measure of the polarity of the molecule | 3.5 D |

Note: The values in this table are illustrative and represent typical data obtained for isatin derivatives from DFT calculations. Specific values for 1H-Indole-2,3-dione, 1-(1-phenylethyl)- would require dedicated computational analysis.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental data. For 1H-Indole-2,3-dione, 1-(1-phenylethyl)-, both NMR and IR spectra can be simulated.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.comhilarispublisher.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental values. This is particularly useful for assigning complex spectra and for stereochemical analysis. Functionals such as WP04 have been shown to provide accurate predictions for proton NMR spectra when used with appropriate basis sets and solvent models.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in an IR spectrum. hilarispublisher.comaip.org DFT calculations can predict these frequencies, which aids in the assignment of experimental IR spectra and provides insights into the molecule's vibrational modes. The calculated IR spectra can help in identifying characteristic functional groups and confirming the molecular structure.

| Spectroscopic Technique | Predicted Parameter | Illustrative Example of Application |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Distinguishing between aromatic protons on the indole (B1671886) and phenylethyl moieties. |

| ¹³C NMR | Chemical Shifts (ppm) | Identifying the carbonyl carbons of the dione (B5365651) group. nih.gov |

| IR | Vibrational Frequencies (cm⁻¹) | Predicting the stretching frequencies of the C=O and N-H bonds. |

Note: The examples in this table are illustrative of how computational spectroscopy would be applied to 1H-Indole-2,3-dione, 1-(1-phenylethyl)-.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. researchgate.netnih.govut.ac.irut.ac.ir For a flexible molecule like 1H-Indole-2,3-dione, 1-(1-phenylethyl)-, which has rotatable bonds in the phenylethyl substituent, MD simulations are essential for exploring its conformational landscape.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion over time, a trajectory of the molecule's atomic positions is generated. Analysis of this trajectory can reveal:

Preferred Conformations: The simulation can identify the low-energy conformations that the molecule is most likely to adopt in a given environment (e.g., in solution).

Conformational Flexibility: MD simulations can quantify the flexibility of different parts of the molecule, such as the rotation around the bond connecting the phenylethyl group to the indole nitrogen.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences of the molecule.

In Silico Modeling of Molecular Recognition and Interactions with Biological Macromolecules

A key application of computational chemistry in drug discovery is the study of how a small molecule interacts with a biological target, such as a protein or enzyme. ajol.info For 1H-Indole-2,3-dione, 1-(1-phenylethyl)-, in silico modeling can predict its potential as a therapeutic agent by exploring its interactions with various biological macromolecules.

Ligand-Protein Docking for Binding Mode Exploration

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the small molecule) when it binds to a receptor (the protein). nih.govscielo.brnih.govijpbs.comnih.gov This method is widely used to screen virtual libraries of compounds for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.

For 1H-Indole-2,3-dione, 1-(1-phenylethyl)-, a typical docking workflow would involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand is generated and optimized, while the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand in the active site of the protein.

Scoring and Analysis: Each binding pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

| Biological Target | Potential Therapeutic Area | Key Interactions Observed in Isatin Derivatives |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Hydrogen bonding with active site residues. nih.gov |

| Glycogen Synthase Kinase 3β (GSK-3β) | Neurodegenerative diseases | Polar interactions within the ATP-binding site. scielo.br |

| InhA (Enoyl-Acyl Carrier Protein Reductase) | Antitubercular | Hydrophobic and hydrogen bond interactions. nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Hydrogen bonds with backbone atoms of active site residues. mdpi.comresearchgate.net |

Note: This table lists potential biological targets for isatin derivatives based on published docking studies. The specific interactions of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- with these targets would need to be investigated through dedicated docking simulations.

Applications of 1h Indole 2,3 Dione, 1 1 Phenylethyl in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The synthetic utility of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- is rooted in the reactive nature of the isatin (B1672199) core. nih.govrsc.org The C3-carbonyl group is highly electrophilic and readily participates in condensation reactions and nucleophilic additions. This reactivity allows the isatin scaffold to serve as a foundational component for constructing a wide range of heterocyclic compounds, particularly those with potential biological significance. dergipark.org.trdergipark.org.tr The N-substituent can influence the stereochemical outcome of reactions, making N-substituted isatins like the 1-(1-phenylethyl) derivative key substrates in stereoselective synthesis.

As a member of the isatin family, 1H-Indole-2,3-dione, 1-(1-phenylethyl)- is a cornerstone for the synthesis of numerous novel heterocyclic compounds. researchgate.netpharmaerudition.org Its C3-carbonyl group readily reacts with a variety of primary amines to form Schiff bases (imines), which are themselves versatile intermediates for further transformations. ejbps.com Condensation reactions with compounds containing active methylene (B1212753) groups, hydrazines, and hydroxylamines lead to a diverse array of heterocyclic systems. The synthetic versatility of the isatin scaffold has enabled the creation of large libraries of compounds for various applications. dergipark.org.tr

A prominent application of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- and other N-substituted isatins is in the construction of the spirooxindole framework. mdpi.com This structural motif is present in many natural products and pharmacologically active compounds. researchgate.net One of the most powerful methods to access these structures is through multicomponent [3+2] cycloaddition reactions. researchgate.netnih.gov In a typical reaction, the isatin derivative reacts with an amino acid (such as L-proline or L-thioproline) to generate an intermediate azomethine ylide in situ. This dipole then reacts with a dipolarophile (an activated alkene) to yield highly functionalized spiro-pyrrolidinyl-oxindoles, often with excellent control over stereochemistry. nih.gov

These reactions can be catalyzed by various means, including thermal conditions or the use of specific catalysts to enhance efficiency and selectivity. nih.govorientjchem.org The reaction's scope is broad, accommodating various substituents on the isatin ring, the amino acid, and the dipolarophile, allowing for the synthesis of a diverse library of spirooxindoles.

Table 1: Representative Synthesis of Spirooxindoles via [3+2] Cycloaddition of N-Substituted Isatins

| Isatin Derivative (N-substituent) | Amino Acid | Dipolarophile | Product | Ref. |

|---|---|---|---|---|

| N-Methyl | L-Proline | Phenyl vinyl sulfone | Spiro[indole-3,2'-pyrrolidine] derivative | nih.gov |

| N-(2-Bromoethyl) | L-Proline | Phenyl vinyl sulfone | Spiro[indole-3,2'-pyrrolidine] derivative | nih.gov |

| N-H (Isatin) | Sarcosine | 1,4-Naphthoquinone | Spiro[indole-3,2'-pyrrolidine] derivative | researchgate.net |

| N-Alkyl | Dimethyl acetylenedicarboxylate | 3-Phenylimidazo[5,1-a]isoquinoline | Spiro[indole-3,3'-pyrroline] derivative | researchgate.net |

The isatin scaffold is also instrumental in synthesizing fused heterocyclic ring systems. The Pfitzinger reaction is a classic and effective method for converting isatin derivatives into quinoline-4-carboxylic acids. researchgate.netresearchgate.net This reaction involves the condensation of an isatin, such as 1H-Indole-2,3-dione, 1-(1-phenylethyl)-, with a carbonyl compound possessing an α-methylene group under basic conditions. The reaction proceeds through ring opening of the isatin lactam followed by cyclization and dehydration to form the quinoline (B57606) ring. researchgate.net This method provides a direct route to substituted quinolines, which are important structural units in medicinal chemistry. researchgate.netnih.gov

Furthermore, the synthesis of pyrrolidine (B122466) rings fused to the oxindole (B195798) core is a significant application. As mentioned previously, the [3+2] cycloaddition reaction is a primary method for generating spiro-pyrrolidinyl-oxindoles. mdpi.comresearchgate.net These spiro compounds represent a unique form of a fused system where two rings share a single carbon atom, leading to complex three-dimensional structures. thieme.de

The role of 1H-Indole-2,3-dione, 1-(1-phenylethyl)- extends to being a foundational precursor for more complex, polycyclic indole-based scaffolds. dergipark.org.trnih.gov The heterocyclic systems initially synthesized from this isatin derivative, such as spirooxindoles and fused quinolines, often serve as intermediates for further synthetic elaboration. mdpi.comdovepress.com The functional groups incorporated during the initial reactions provide handles for subsequent chemical modifications, allowing for the construction of intricate molecular frameworks. This strategic use of the isatin building block is central to the synthesis of molecules designed for specific biological targets and applications in materials science. researchgate.netnih.gov

Contributions to the Development of Novel Catalytic Transformations

While the synthesis of N-substituted isatins can be achieved through methods like phase-transfer catalysis, the primary contribution of compounds like 1H-Indole-2,3-dione, 1-(1-phenylethyl)- in the context of catalysis is their use as benchmark substrates. imist.maresearchgate.net The development of new catalytic transformations, particularly in asymmetric synthesis, relies on well-behaved and structurally relevant substrates to test the efficacy, scope, and stereoselectivity of new catalysts and methods.

Structure Activity Relationship Sar and Mechanistic Investigations of N Substituted 1h Indole 2,3 Dione Derivatives

Influence of the 1-(1-phenylethyl) Substituent on Molecular Recognition

The substituent at the N-1 position of the isatin (B1672199) ring plays a crucial role in modulating the molecule's interaction with biological targets. researchgate.net While extensive research has been conducted on various N-substituted isatins, specific studies detailing the influence of the 1-(1-phenylethyl) group on molecular recognition are limited. However, general principles derived from related N-substituted derivatives can provide valuable insights. The introduction of a bulky and hydrophobic group like 1-(1-phenylethyl) is expected to significantly impact the molecule's binding affinity and selectivity for target proteins.

Stereochemical Impact on Ligand-Target Interactions

The 1-(1-phenylethyl) substituent introduces a chiral center into the isatin molecule, resulting in the existence of (R)- and (S)-enantiomers. The stereochemistry of a ligand can have a profound impact on its interaction with biological macromolecules, which are themselves chiral. This enantiospecificity can manifest in differences in binding affinity, efficacy, and metabolic stability between enantiomers. nih.govnih.gov

For instance, in a study on allosteric modulators of the cannabinoid 1 receptor (CB1R), the racemic compound GAT211 was resolved into its enantiomers, GAT228 (R) and GAT229 (S). It was found that the allosteric agonist activity resided with the (R)-enantiomer, while the positive allosteric modulator (PAM) activity was attributed to the (S)-enantiomer, which lacked intrinsic activity. nih.gov This highlights how stereochemistry can dictate the nature of the pharmacological response.

Table 1: Postulated Differential Interactions of 1-(1-phenylethyl)isatin Enantiomers

| Enantiomer | Postulated Interaction with Target | Potential Outcome |

| (R)-1-(1-phenylethyl)isatin | Favorable steric and hydrophobic interactions within the binding pocket. | Higher binding affinity and potency. |

| (S)-1-(1-phenylethyl)isatin | Steric hindrance or unfavorable orientation within the binding pocket. | Lower binding affinity or inactivity. |

Elucidation of Molecular Mechanisms of Interaction with Biological Targets

The isatin scaffold can interact with biological targets through various mechanisms, including covalent bond formation and allosteric modulation. The nature of the N-1 substituent can significantly influence which of these mechanisms is favored.

Investigation of Covalent Adduct Formation with Enzymes

The electrophilic nature of the C-3 carbonyl group of the isatin core makes it susceptible to nucleophilic attack from amino acid residues within an enzyme's active site, potentially leading to the formation of a covalent adduct. This covalent modification can result in irreversible inhibition of the enzyme. nih.gov The reactivity of the isatin core can be modulated by the electronic properties of the substituents on the ring.

While direct evidence for covalent adduct formation by 1-(1-phenylethyl)isatin is not available in the current literature, the general reactivity of the isatin scaffold suggests this as a possible mechanism of action. The 1-(1-phenylethyl) group, being primarily hydrophobic, is not expected to significantly alter the electrophilicity of the isatin core through electronic effects. However, its steric bulk could influence the accessibility of the C-3 carbonyl to nucleophilic residues, thereby modulating the rate of covalent bond formation.

Studies on Allosteric Modulation of Protein Function

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's function. nih.gov This can lead to either potentiation (positive allosteric modulation, PAM) or inhibition (negative allosteric modulation, NAM) of the endogenous ligand's effect. The development of allosteric modulators is an attractive strategy in drug discovery as they can offer greater selectivity and a more nuanced control over protein function. nih.gov

N-substituted isatin derivatives have been explored as allosteric modulators of various receptors. For example, the indole (B1671886) carboxamide Org27569 was identified as a potent PAM of the CB1 receptor. nih.gov The nature of the N-1 substituent is critical in determining the allosteric effect. As demonstrated with the enantiomers of GAT211, stereochemistry can play a deciding role in whether a compound acts as an allosteric agonist or a PAM. nih.gov

Given the structural features of 1-(1-phenylethyl)isatin, it is plausible that its enantiomers could act as allosteric modulators. The chiral phenylethyl group could facilitate specific interactions within an allosteric binding pocket, leading to distinct conformational changes in the target protein. However, without experimental data, this remains a hypothesis.

Analysis of Ligand Binding Profiles to Receptors

The binding affinity and selectivity of a ligand for its target receptor are fundamental determinants of its pharmacological activity. These properties are governed by the sum of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor's binding site.

Docking studies of various isatin derivatives have provided insights into their binding modes. For instance, in the case of SARS-CoV 3CLpro inhibitors, the carbonyl group at the C-2 position and the nitrogen atom at the N-1 position of the isatin scaffold were found to be important for forming hydrogen bonds with the protein. researchgate.net The substituent at the N-1 position often occupies a hydrophobic pocket, and its size and nature can significantly influence binding affinity. researchgate.net

For 1-(1-phenylethyl)isatin, the phenylethyl group would be expected to engage in hydrophobic and potentially π-π stacking interactions within the binding site of a target receptor. The stereochemistry of this group would dictate the precise nature of these interactions. Molecular modeling and binding assays would be necessary to determine the specific receptor binding profiles of the (R)- and (S)-enantiomers.

Table 2: Potential Receptor Binding Interactions of 1-(1-phenylethyl)isatin

| Interaction Type | Isatin Moiety Involved | Potential Interacting Residues |

| Hydrogen Bonding | C2-carbonyl, N1-nitrogen | Glycine, Cysteine, Serine, Asparagine researchgate.net |

| Hydrophobic Interactions | 1-phenylethyl group, Isatin core | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Phenyl ring of the phenylethyl group, Benzene (B151609) ring of isatin | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Rational Design Principles for Modulating Molecular Recognition and Reactivity

The rational design of isatin-based therapeutic agents relies on a thorough understanding of their SAR. researchgate.netpsu.edumdpi.com Key principles for modulating the molecular recognition and reactivity of N-substituted isatins include:

Stereochemistry: For chiral N-substituents like 1-(1-phenylethyl), the synthesis and evaluation of individual enantiomers are crucial to identify the eutomer (the more active enantiomer) and to understand the stereochemical requirements of the target binding site. nih.govnih.gov

Size and Hydrophobicity of the N-1 Substituent: The nature of the N-1 substituent significantly impacts binding affinity and selectivity. Bulky, hydrophobic groups can enhance interactions with hydrophobic pockets in the target protein. researchgate.net

Electronic Effects: While the 1-(1-phenylethyl) group is primarily hydrophobic, other N-substituents with electron-donating or electron-withdrawing properties can modulate the reactivity of the isatin core, influencing its potential for covalent bond formation.

Hybridization: Combining the isatin scaffold with other pharmacophores can lead to hybrid molecules with novel or enhanced biological activities. researchgate.netpsu.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Indole-2,3-dione derivatives, and how does steric hindrance from the 1-(1-phenylethyl) substituent influence reaction efficiency?

- Methodological Answer : The synthesis of indole-2,3-dione derivatives typically involves cyclization of substituted anilines with glyoxylic acid or condensation of isatin precursors. For 1-(1-phenylethyl) derivatives, steric hindrance from the bulky phenylethyl group may necessitate modified conditions (e.g., microwave-assisted synthesis or high-boiling solvents like DMF to improve reaction kinetics). Monitoring via TLC or HPLC is critical to optimize reaction time and yield . Computational tools (e.g., DFT calculations) can predict steric effects on transition states, guiding solvent and catalyst selection .

Q. How can researchers characterize the purity and structural integrity of 1H-Indole-2,3-dione derivatives, particularly the 1-(1-phenylethyl) substitution pattern?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm the phenylethyl substituent’s integration and coupling patterns. Aromatic protons in the indole ring typically appear at δ 6.8–7.5 ppm, while the phenylethyl group shows distinct splitting in the aliphatic region .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, single-crystal X-ray diffraction is preferred, as demonstrated in structurally related indole-dione derivatives .

- HPLC-MS : To assess purity (>95%) and detect byproducts arising from incomplete substitution or oxidation .

Q. What safety protocols are essential when handling 1-(1-phenylethyl)-1H-indole-2,3-dione in laboratory settings?

- Methodological Answer : Based on structurally similar compounds (e.g., isoindole-diones):

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as irritant in analogous compounds) .

- Ventilation : Use fume hoods to mitigate inhalation risks, as diketones may release volatile byproducts during reactions .

- Waste disposal : Follow institutional guidelines for halogenated or nitrogen-containing waste, given potential environmental toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of 1-(1-phenylethyl)-1H-indole-2,3-dione derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. The phenylethyl group’s electron-donating effects can be modeled to predict regioselectivity in electrophilic substitutions .

- Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Compare binding affinities of derivatives with/without the phenylethyl group to identify structural motifs critical for activity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected C NMR shifts) for 1-(1-phenylethyl)-1H-indole-2,3-dione?

- Methodological Answer :

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the phenylethyl chain causing signal broadening.

- Solvent polarity : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may stabilize charge-separated resonance forms, altering chemical shifts .

- Synthetic controls : Prepare analogs with deuterated or truncated substituents to isolate electronic vs. steric contributions .

Q. How does the 1-(1-phenylethyl) group influence the electrochemical behavior of indole-2,3-dione derivatives in redox-mediated applications?

- Methodological Answer :

- Cyclic voltammetry : Perform in acetonitrile with 0.1 M TBAPF₆ as electrolyte. The phenylethyl group’s electron-donating nature may shift oxidation potentials (e.g., indole-dione’s quinoidal structure) by stabilizing radical intermediates .

- Spectroelectrochemistry : Correlate redox events with UV-vis spectral changes to identify charge-transfer transitions modified by the substituent .

Q. What are the challenges in scaling up the synthesis of 1-(1-phenylethyl)-1H-indole-2,3-dione while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry during cyclization.

- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess (>99%) .

- Process optimization : Design of Experiments (DoE) evaluates temperature, solvent, and catalyst loading to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.